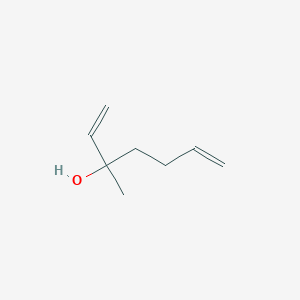

3-Methyl-1,6-heptadien-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyl-1,6-heptadien-3-ol is an organic compound with the molecular formula C8H14O It is a monohydric alcohol characterized by the presence of a methyl group and two double bonds in its heptadienyl chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,6-heptadien-3-ol can be achieved through several methods. One common approach involves the reaction of 3-methyl-1,6-heptadiene with a suitable oxidizing agent to introduce the hydroxyl group at the desired position. Another method includes the hydroboration-oxidation of 3-methyl-1,6-heptadiene, where the double bonds are first hydroborated and then oxidized to form the alcohol.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum can be used to facilitate the addition of hydroxyl groups to the heptadienyl chain. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

3-Methyl-1,6-heptadien-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group into halides.

Major Products Formed

Oxidation: Formation of 3-methyl-1,6-heptadien-3-one.

Reduction: Formation of 3-methylheptanol.

Substitution: Formation of 3-methyl-1,6-heptadien-3-chloride or 3-methyl-1,6-heptadien-3-bromide.

Applications De Recherche Scientifique

3-Methyl-1,6-heptadien-3-ol has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 3-Methyl-1,6-heptadien-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The double bonds in the heptadienyl chain also play a role in its chemical behavior, allowing for various addition and substitution reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Methyl-1,5-heptadien-3-ol

- 3-Methyl-1,6-octadien-3-ol

- 3-Methyl-1,6-heptadien-2-ol

Uniqueness

3-Methyl-1,6-heptadien-3-ol is unique due to its specific arrangement of double bonds and the position of the hydroxyl group. This structural configuration imparts distinct chemical properties and reactivity compared to its analogs. The presence of the methyl group at the third position further differentiates it from other heptadienols, influencing its physical and chemical behavior.

Activité Biologique

3-Methyl-1,6-heptadien-3-ol, also known as 6-methylhepta-1,6-dien-3-ol, is a compound of increasing interest in biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

| Property | Value |

|---|---|

| CAS No. | 79972-54-6 |

| Molecular Formula | C8H14O |

| Molecular Weight | 126.20 g/mol |

| IUPAC Name | 6-methylhepta-1,6-dien-3-ol |

| InChI Key | INSRWNOFDDRAKZ-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its hydroxyl group and the presence of double bonds in its structure. These features enable the compound to interact with various molecular targets:

- Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity.

- Reactivity: The double bonds in the heptadiene chain allow participation in addition reactions, which can lead to the formation of new compounds that may exhibit distinct biological activities.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study demonstrated its ability to induce apoptosis in cancer cells by arresting the cell cycle at specific phases. This mechanism was characterized by:

- Cell Cycle Arrest: The compound was shown to increase the percentage of cells in the S phase, indicating a disruption in normal cell cycle progression.

- Apoptosis Induction: It was found to upregulate pro-apoptotic proteins (e.g., Bax) while downregulating anti-apoptotic proteins (e.g., Bcl-2), leading to mitochondrial dysfunction and activation of caspase pathways .

Anti-inflammatory Effects

In addition to its antitumor activity, this compound has been studied for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases .

Antioxidant Activity

The compound has also demonstrated antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress. This activity is crucial for maintaining cellular health and preventing damage associated with various diseases .

Study on Antitumor Mechanisms

A notable study investigated the effects of this compound on HepG2 liver cancer cells. The findings revealed that treatment with this compound resulted in significant inhibition of cell proliferation at concentrations as low as 2μM, with an IC50 value around 6.92μM . The study concluded that the compound's ability to induce apoptosis via mitochondrial pathways could make it a candidate for further drug development.

Assessment of Volatile Organic Compounds

Another research effort focused on the volatile organic compounds emitted by certain plants identified this compound among others. The study highlighted its potential role in plant defense mechanisms and interactions with herbivores and pathogens .

Propriétés

Numéro CAS |

34780-69-3 |

|---|---|

Formule moléculaire |

C8H14O |

Poids moléculaire |

126.20 g/mol |

Nom IUPAC |

3-methylhepta-1,6-dien-3-ol |

InChI |

InChI=1S/C8H14O/c1-4-6-7-8(3,9)5-2/h4-5,9H,1-2,6-7H2,3H3 |

Clé InChI |

IOPFTACPYBJWDZ-UHFFFAOYSA-N |

SMILES canonique |

CC(CCC=C)(C=C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.